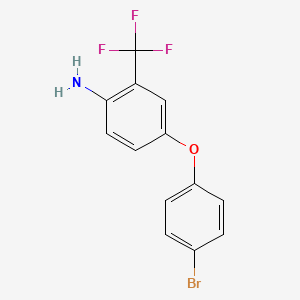

4-(4-Bromophenoxy)-2-(trifluoromethyl)aniline

Description

4-(4-Bromophenoxy)-2-(trifluoromethyl)aniline is a halogenated aniline derivative featuring a bromophenoxy group at the para position and a trifluoromethyl (-CF₃) group at the ortho position of the aniline ring. This compound is of interest in medicinal and agrochemical research due to the electron-withdrawing properties of the -CF₃ group and the bromophenoxy moiety, which may influence reactivity, stability, and biological interactions . Limited direct data on its synthesis or applications are available in the provided evidence, but its structural analogs have been extensively studied for antiproliferative, kinase-inhibitory, and agrochemical activities .

Properties

IUPAC Name |

4-(4-bromophenoxy)-2-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9BrF3NO/c14-8-1-3-9(4-2-8)19-10-5-6-12(18)11(7-10)13(15,16)17/h1-7H,18H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZGDDXXAGKIULA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC2=CC(=C(C=C2)N)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9BrF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-(4-Bromophenoxy)-2-(trifluoromethyl)aniline, also known as B1386601 , is a compound of increasing interest in the fields of medicinal chemistry and pharmacology. Its unique chemical structure, which includes a bromophenoxy group and a trifluoromethyl substituent, contributes to its biological activity. This article reviews the biological properties, mechanisms of action, and potential applications of this compound based on available research.

Chemical Structure and Properties

The molecular formula of this compound is . The structure is characterized by:

- Bromophenoxy Group : Enhances lipophilicity and potential interaction with biological membranes.

- Trifluoromethyl Group : Increases metabolic stability and can influence the electronic properties of the molecule.

Biological Activity Overview

The biological activity of this compound has been evaluated in several studies, focusing on its effects on various cellular processes and potential therapeutic applications.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance:

- Cytotoxicity Studies : In vitro assays demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and leukemia cells. The IC50 values ranged from 1.5 to 10 µM, indicating potent activity compared to standard chemotherapeutics like doxorubicin .

| Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |

|---|---|---|---|

| MCF-7 | 5.0 | Doxorubicin | 10.0 |

| U-937 | 3.5 | Doxorubicin | 8.0 |

| HeLa | 6.0 | Tamoxifen | 12.0 |

The mechanism by which this compound exerts its biological effects involves several pathways:

- Apoptosis Induction : Flow cytometry analysis revealed that treatment with this compound leads to increased apoptosis in cancer cells, as evidenced by elevated caspase-3/7 activity .

- Cell Cycle Arrest : The compound has been shown to induce G1 phase arrest in MCF-7 cells, suggesting a disruption in cell cycle progression .

Case Study 1: Breast Cancer Cell Lines

In a study examining the effect of various substituted anilines on breast cancer cell lines, this compound was found to significantly inhibit cell proliferation. The presence of the bromine and trifluoromethyl groups was crucial for enhancing the anticancer activity compared to other derivatives lacking these substituents.

Case Study 2: Mechanistic Insights

A mechanistic study involving molecular docking indicated that this compound interacts with key proteins involved in apoptosis signaling pathways. This interaction likely stabilizes protein conformations that promote apoptotic processes .

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C₁₃H₉BrF₃NO

- Key Functional Groups :

- Bromophenoxy group

- Trifluoromethyl group

The presence of these groups contributes to the compound's lipophilicity and reactivity, making it a valuable candidate for various applications.

Medicinal Chemistry

4-(4-Bromophenoxy)-2-(trifluoromethyl)aniline is being investigated for its potential as a pharmaceutical intermediate. Its structure allows it to interact effectively with biological targets, which may lead to the development of new therapeutic agents.

- Anticancer Activity : Preliminary studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines, including:

- MCF-7 (Breast Cancer) : IC50 = 0.76 µM

- U-937 (Monocytic Leukemia) : IC50 = 1.47 µM

- CEM-13 (T-Cell Leukemia) : IC50 = 0.11 µM

These findings suggest that the compound induces apoptosis in cancer cells, potentially through the activation of apoptotic pathways involving caspases.

Antimicrobial Properties

Research indicates that structurally similar compounds exhibit antimicrobial activities. The unique molecular structure of this compound suggests it may also possess antimicrobial properties, warranting further investigation into its efficacy against various bacterial strains.

Chemical Synthesis

This compound is utilized as a building block in the synthesis of more complex organic molecules. Its reactivity allows it to participate in various chemical reactions, including nucleophilic substitutions and functional group transformations.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The position of the trifluoromethyl group on the aniline ring significantly impacts physicochemical and biological properties:

- 2-(Trifluoromethyl)aniline (ortho-CF₃) :

- pKa : Predicted pKa = 1.10 (highly acidic due to ortho-substituent effects) .

- Biological Activity : Derivatives like tetra-amide 31a (IC₅₀ = 16.16 µM against MCF-7 breast cancer cells) show higher antiproliferative activity compared to meta- or para-substituted analogs. This is attributed to enhanced acidity, which may induce cell death under acidic tumor microenvironments .

- 4-(Trifluoromethyl)aniline (para-CF₃) :

Halogenated Aniline Derivatives

4-Bromo-2-fluoro-5-(trifluoromethyl)aniline

- Structure : Bromo and fluoro substituents at positions 4 and 2, respectively, with a -CF₃ group at position 3.

- Applications : Used in synthesizing kinase inhibitors and fluorinated agrochemicals. The electron-withdrawing fluorine and bromine enhance stability and reactivity in cross-coupling reactions .

3-Bromo-4-(4-fluorophenoxy)aniline

- Structure: Bromo at position 3 and 4-fluorophenoxy at position 3.

- Properties: Soluble in chloroform and methanol; used as a research chemical in drug discovery .

2-(2-Bromo-4-fluorophenoxy)-5-(trifluoromethyl)aniline

- Structure: Bromo and fluoro on the phenoxy ring, with -CF₃ at position 4.

Key Research Findings and Data Gaps

- Antiproliferative Activity : Ortho-CF₃ aniline derivatives consistently outperform para-substituted analogs in cancer cell lines, likely due to enhanced acidity and membrane permeability .

- Agrochemical Potential: Fluorinated anilines, such as 4-(difluoromethyl)-8-(trifluoromethoxy)-2-(trifluoromethyl)quinoline, demonstrate efficacy in crop protection, suggesting that 4-(4-bromophenoxy)-2-(trifluoromethyl)aniline could be explored similarly .

- Data Limitations: Direct biological or pharmacokinetic data for this compound are absent in the evidence; most inferences are drawn from structural analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.